molecular formula C6H6FNO3S B13299687 2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

Cat. No.: B13299687
M. Wt: 191.18 g/mol
InChI Key: JQJQMXFFUIGTIG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the fluoro and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiourea and a halogenated acetic acid derivative can be cyclized to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluoro and methoxy groups may enhance the compound’s binding affinity or selectivity for these targets. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(3-methoxy-1,2-thiazol-4-yl)acetic acid
  • 2-Fluoro-2-(3-methoxy-1,3-thiazol-5-yl)acetic acid
  • 2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)propionic acid

Uniqueness

2-Fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the thiazole ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

2-fluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H6FNO3S/c1-11-4-2-3(12-8-4)5(7)6(9)10/h2,5H,1H3,(H,9,10)

InChI Key

JQJQMXFFUIGTIG-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C(C(=O)O)F

Origin of Product

United States

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